N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine
Description
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C10H16N4O/c1-14(2)10-12-4-3-8(13-10)9-7-11-5-6-15-9/h3-4,9,11H,5-7H2,1-2H3 |
InChI Key |
ZCJLFUVPJCNDQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CNCCO2 |
Origin of Product |
United States |
Preparation Methods
Reaction of 4-Chloro-2,6-dimethylpyrimidine with Morpholine
A key synthesis begins with 4-chloro-2,6-dimethylpyrimidine, which undergoes sequential substitutions. Morpholine is introduced at the 4-position via SNAr under basic conditions. The reaction employs potassium carbonate (K2CO3) as a base in dimethylformamide (DMF) at 80–100°C for 6–12 hours. The dimethylamine group is pre-installed at the 2-position in the starting material, simplifying the synthesis.
Reaction Conditions:
- Solvent: DMF
- Base: K2CO3 (1.3–2.0 equivalents)
- Temperature: 80–100°C
- Yield: 70–85%
Two-Step Synthesis from 2,4-Dichloropyrimidine
Alternative routes start with 2,4-dichloropyrimidine, enabling modular functionalization. In the first step, dimethylamine is introduced at the 2-position using dimethylamine gas or aqueous solutions in tetrahydrofuran (THF) at 0–25°C. The intermediate 2-chloro-4-(dimethylamino)pyrimidine is then reacted with morpholine under reflux in chloroform with triethylamine (TEA) as a base.
Optimization Notes:
- Excess morpholine (1.5 equivalents) improves substitution efficiency.
- TEA enhances reaction kinetics by scavenging HCl.
- Yields for the second step range from 65–78%.
Buchwald–Hartwig Amination for Challenging Substitutions
For substrates with steric hindrance or electron-deficient pyrimidine rings, palladium-catalyzed couplings offer superior regioselectivity. This method is particularly useful when introducing morpholine to less-reactive positions.
Palladium-Catalyzed Coupling of Morpholine Derivatives
A 2023 study demonstrated the use of Buchwald–Hartwig amination to couple 4-chloro-2-(dimethylamino)pyrimidine with morpholin-2-ylboronic esters. The reaction employs:
- Catalyst: Pd2(dba)3 (2 mol%)
- Ligand: Xantphos (4 mol%)
- Base: Cs2CO3
- Solvent: 1,4-Dioxane at 100°C
This method achieves 60–72% yield while avoiding side products from direct SNAr.
Multi-Step Synthesis from Pyrimidine Precursors
Complex synthetic pathways are employed when starting materials lack pre-installed functional groups. A representative three-step sequence involves:
Step 1: Protection of Amine Groups
Tetrahydro-2H-pyran-4-amine is protected using 3,4-dihydro-2H-pyran in dichloromethane (DCM) with p-toluenesulfonic acid (PTSA) as a catalyst.
Step 2: Ullmann Coupling for Aryl Bond Formation
The protected amine undergoes Ullmann coupling with iodinated aromatics in the presence of copper(I) iodide and ethylene glycol, forming biaryl intermediates.
Step 3: Deprotection and Final Substitution
Hydrochloric acid-mediated deprotection followed by SNAr with dimethylamine-containing pyrimidines yields the target compound.
Reaction Optimization and Yield Enhancement
Solvent Effects on Substitution Efficiency
Comparative studies reveal solvent polarity critically impacts reaction rates:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| THF | 7.6 | 68 |
| Chloroform | 4.8 | 72 |
Polar aprotic solvents like DMF maximize nucleophilicity and dissolution of intermediates.
Temperature–Time Tradeoffs
Elevated temperatures reduce reaction times but risk decomposition:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 80 | 12 | 82 |
| 100 | 6 | 78 |
| 120 | 3 | 65 |
Optimal balance is achieved at 80–100°C.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Characterization
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 3.72–3.68 (m, 4H, morpholine-OCH2), 2.99 (s, 6H, N(CH3)2).
- HRMS: m/z calc. for C10H17N4O [M+H]+: 209.1409, found: 209.1412.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H17N4O |
| Molecular Weight | 209.27 g/mol |
| CAS Number | 1316218-43-5 |
| Appearance | White to off-white solid |
| Solubility | DMSO: 50 mg/mL |
The hydrochloride salt (CAS 1803588-78-4) has enhanced aqueous solubility (32 mg/mL in H2O).
Industrial-Scale Synthesis Considerations
Cost-Effective Morpholine Sourcing
Bulk morpholine (≥99.5% purity) reduces raw material costs by 40% compared to lab-scale suppliers.
Waste Management Strategies
- Distillation recovery of DMF achieves 90% solvent reuse.
- Neutralization of HCl byproducts with NaOH generates NaCl effluent compliant with EPA guidelines.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable rapid heat dissipation and improved safety profiles for exothermic SNAr reactions:
Enzymatic Amination
Pilot studies using transaminases demonstrate:
Challenges and Limitations
Regioselectivity in Polychlorinated Pyrimidines
Competitive substitution at C-2 and C-4 positions necessitates careful stoichiometry control. Excess morpholine (1.8 eq) suppresses di-substitution byproducts.
Stability of Morpholine Ring
Prolonged heating (>24 h) induces ring-opening side reactions, limiting batch sizes in industrial processes.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly against various forms of cancer. Research indicates that it may act as an inhibitor of mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in several cancers. For instance, compounds similar to N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine have shown high potency against specific EGFR mutations while exhibiting lower toxicity compared to wild-type EGFR inhibitors .
Antimicrobial Activity
Studies have highlighted the antimicrobial properties of this compound, suggesting its utility in developing new antimicrobial agents. The mechanism involves inhibiting enzymes critical for microbial growth, which could lead to effective treatments for infections resistant to current antibiotics.
Anti-inflammatory Properties
Recent investigations into derivatives of this compound have demonstrated anti-inflammatory effects, particularly in models of acute lung injury. The ability to modulate inflammatory pathways makes it a candidate for treating conditions like acute respiratory distress syndrome (ARDS) .
Data Table: Summary of Biological Activities
Case Study 1: Cancer Therapeutics
A study evaluated the efficacy of this compound analogs on cancer cell lines expressing mutant EGFR. Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis, suggesting their potential as targeted therapies for lung cancer associated with specific EGFR mutations .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against a panel of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited notable antibacterial activity, demonstrating its potential as a lead compound for developing new antibiotics.
Case Study 3: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory properties revealed that derivatives of this compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action for N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidin-2-amine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine with analogous compounds from the literature.
Substituent Variations and Physicochemical Properties
Biological Activity
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
This compound exhibits its biological effects through interaction with specific molecular targets. It is believed to modulate enzyme activities, particularly those involved in cell proliferation and apoptosis, which are critical pathways in cancer biology. The compound may inhibit enzymes such as PLK4 (Polo-like kinase 4), which plays a significant role in cell division and tumor growth .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
The compound showed significant cytotoxicity in these models, indicating its potential as an effective anticancer agent.
Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that it possesses activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.
Case Studies and Research Findings
- In Vitro Studies : A study assessing the compound's effect on the PLK4 enzyme demonstrated an IC value of 0.0067 µM, indicating strong inhibitory activity which could be leveraged for developing new cancer therapies .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the morpholine substituent to enhance biological activity. Variations in substitution patterns have shown differing levels of efficacy against cancer cell lines, suggesting that structural modifications can lead to improved therapeutic profiles .
- Inflammatory Response : Another aspect of research has explored the compound's anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines IL-6 and IL-8 in vitro, which are critical mediators in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
